REACTION_CXSMILES
|
[N+:1]([CH3:4])([O-:3])=[O:2].[O-]CC.[Na+].[C:9]1(=[O:13])[CH2:12][CH2:11][CH2:10]1>C(O)C>[N+:1]([CH2:4][C:9]1([OH:13])[CH2:12][CH2:11][CH2:10]1)([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
|
116 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)=O
|
Name
|
|
Quantity
|
71 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at room temperature for 4 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Some of the ethanol was removed under reduced pressure, and water (100 mL)
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Type
|
ADDITION
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Details
|
was added
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Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (3×150 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed sequentially with water (2×80 mL) and brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by vacuum distillation under high vacuum at 70° C.
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC1(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |